molecular formula C11H13NO2 B3131706 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 35714-27-3

6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B3131706
M. Wt: 191.23 g/mol
InChI Key: SAGGRTJLERIQKK-UHFFFAOYSA-N
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Patent
US07981903B2

Procedure details

To a solution of 6-(methyloxy)-3,4-dihydro-1(2H)-isoquinolinone (5 g, 28.2 mmol) in THF (300 mL) was added NaH (1.35 g, 34.1 mmol) and the mixture was stirred for 30 min, then Mel (4.82 g, 33.87 mmol) was added. Stirring was maintained for 3 hours and then the solution was diluted with sat. NH4Cl (aq) and extracted with dichloromethane. The combined organic layer was concentrated under reduced pressure to afford 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one(6.3 g, 100%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.35 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[NH:8][CH2:7][CH2:6]2.[H-].[Na+].[CH2:16]1COCC1>[NH4+].[Cl-]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=[O:13])[N:8]([CH3:16])[CH2:7][CH2:6]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C2CCNC(C2=CC1)=O
Name
Quantity
1.35 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Mel (4.82 g, 33.87 mmol) was added
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layer was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C2CCN(C(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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